3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol - 921472-91-5

3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Catalog Number: EVT-2990083
CAS Number: 921472-91-5
Molecular Formula: C22H24N6O
Molecular Weight: 388.475
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , ] These compounds are often explored for their potential as kinase inhibitors, particularly for targets like EGFR, FLT3, and PI3K/mTOR. [, , ]

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines is typically achieved through multi-step procedures involving the condensation and cyclization of various starting materials. [, , , , , , , , , , , , , , , , , ] The specific synthetic routes vary depending on the desired substitution patterns on the pyrazolo[3,4-d]pyrimidine core. Common starting materials include substituted pyrazoles, pyrimidines, and various carbonyl compounds. [, , , , , , , , ]

Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines consist of a pyrazole ring fused to a pyrimidine ring. [, , , , , , , , , , , , , , , , , , ] The molecular structure can be further modified by introducing various substituents on the pyrazole and pyrimidine rings, which can significantly influence the compound's biological activity. [, , ]

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines varies depending on the specific target and the nature of the substituents. In the case of kinase inhibitors, they typically bind to the ATP-binding site of the kinase, preventing ATP binding and subsequent phosphorylation events. [, , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure and substituents. These properties, such as solubility, lipophilicity, and stability, are crucial for their biological activity and potential as drug candidates. [, ]

Applications
  • Anticancer agents: Many pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity, primarily by inhibiting key kinases involved in cancer cell growth and proliferation. [, , , , ] For example, compounds targeting EGFR mutants have been investigated for the treatment of non-small cell lung cancer. []
  • Anti-inflammatory agents: Certain pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. [, ]
  • Antimicrobial agents: Some derivatives have shown antimicrobial activity against various bacterial and fungal strains. []
  • Treatment of respiratory diseases: Inhaled formulations of specific pyrazolo[3,4-d]pyrimidines have been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. []
Future Directions
  • Development of more potent and selective kinase inhibitors: Efforts could focus on optimizing the structure and substituents of pyrazolo[3,4-d]pyrimidines to enhance their potency and selectivity for specific kinase targets. [, , ]
  • Improving drug delivery and pharmacokinetic properties: Research on optimizing the delivery and pharmacokinetic properties of these compounds could enhance their clinical efficacy. []

Ibrutinib

Compound Description: Ibrutinib (also known as PCI-32765) is a potent, orally available inhibitor of Bruton's tyrosine kinase (BTK) . It is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström macroglobulinemia. Ibrutinib exhibits moderate inhibitory activity against FLT3-ITD positive AML cells and EGFR T790M mutant.

Relevance: While not directly containing the pyrazolo[3,4-d]pyrimidine core, Ibrutinib's core pharmacophore served as a starting point for the development of novel inhibitors of FLT3 kinase and EGFR, including compounds that do contain the pyrazolo[3,4-d]pyrimidine moiety . This suggests a potential structural relationship and shared chemical space between Ibrutinib and the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol.

CHMFL-FLT3-213

Compound Description: CHMFL-FLT3-213 (compound 14 in the cited paper) is a highly potent type II FLT3 kinase inhibitor, exhibiting significant activity against the FLT3-ITD mutant and related oncogenic mutations found in AML. It effectively targets FLT3-ITD mediated signaling pathways, inducing apoptosis and cell cycle arrest in the G0/G1 phase.

Relevance: CHMFL-FLT3-213 is a direct example of a pyrazolo[3,4-d]pyrimidine-based compound developed from the core pharmacophore of Ibrutinib . This establishes a clear structural link to the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, both being members of the same chemical class and potentially sharing similar binding modes.

CHMFL-EGFR-202

Compound Description: CHMFL-EGFR-202 (compound 19 in the cited paper) is a novel irreversible EGFR inhibitor targeting both primary (L858R, del19) and drug-resistant (L858R/T790M) EGFR mutants in non-small cell lung cancer. The compound forms a covalent bond with Cys797 of EGFR, stabilizing a distinct \"DFG-in-C-helix-out\" inactive conformation.

Relevance: Similar to CHMFL-FLT3-213, CHMFL-EGFR-202 was developed from Ibrutinib's core pharmacophore and utilizes the pyrazolo[3,4-d]pyrimidine core for potent and selective EGFR inhibition. This further reinforces the structural relationship between Ibrutinib-derived compounds and the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in targeting different kinases.

Sapanisertib

Compound Description: Sapanisertib is a potent and selective ATP-competitive mTOR inhibitor currently under investigation in clinical trials for cancer treatment. It targets the mTORC1/PI3K pathway, inhibiting multiple anabolic processes crucial for cell growth.

Relevance: Although Sapanisertib utilizes a benzo[d]oxazol-5-yl-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine core , it showcases the applicability of the pyrazolo[3,4-d]pyrimidine scaffold in developing kinase inhibitors. This relevance extends to the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, indicating their shared chemical class and potential for targeting similar cellular pathways.

Dactolisib

Compound Description: Dactolisib is a dual PI3K/mTOR inhibitor currently being investigated for its potential in treating various cancers. It acts by blocking the PI3K/AKT/mTOR pathway, a key signaling cascade involved in cell growth and proliferation.

Relevance: Dactolisib, despite containing a quinolin-3-yl-2,3-dihydroimidazo[4,5-c]quinoline scaffold, serves as an example of the effectiveness of targeting PI3K/mTOR pathways in cancer therapy. This indirect relationship suggests that the target compound, 3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, as a member of the pyrazolo[3,4-d]pyrimidine class known to inhibit kinases, could also potentially target components of the PI3K/mTOR pathway for therapeutic benefit.

Properties

CAS Number

921472-91-5

Product Name

3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

IUPAC Name

3-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

Molecular Formula

C22H24N6O

Molecular Weight

388.475

InChI

InChI=1S/C22H24N6O/c1-15-9-10-17(13-16(15)2)25-20-19-14-24-28(18-7-4-3-5-8-18)21(19)27-22(26-20)23-11-6-12-29/h3-5,7-10,13-14,29H,6,11-12H2,1-2H3,(H2,23,25,26,27)

InChI Key

SWIKNCNWNZFIRI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.